3-Bromo-1-(propan-2-yl)piperidin-2-one
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Overview
Description
3-Bromo-1-(propan-2-yl)piperidin-2-one: is a chemical compound with the molecular formula C8H14BrNO and a molecular weight of 220.11 g/mol . It is also known by its IUPAC name, 3-bromo-1-isopropyl-2-piperidinone . This compound is characterized by the presence of a bromine atom attached to the third carbon of a piperidinone ring, which is substituted with an isopropyl group at the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-(propan-2-yl)piperidin-2-one typically involves the bromination of 1-(propan-2-yl)piperidin-2-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or chloroform . The reaction conditions usually involve maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1-(propan-2-yl)piperidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The compound can be reduced to 1-(propan-2-yl)piperidin-2-one using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding N-oxides or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents such as tetrahydrofuran (THF) or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products Formed:
Substitution: Formation of substituted piperidinones.
Reduction: Formation of 1-(propan-2-yl)piperidin-2-one.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Scientific Research Applications
3-Bromo-1-(propan-2-yl)piperidin-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Bromo-1-(propan-2-yl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The bromine atom and the piperidinone ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to modulation of their activity and subsequent biological effects .
Comparison with Similar Compounds
1-(Propan-2-yl)piperidin-2-one: Lacks the bromine atom, resulting in different reactivity and biological activity.
3-Chloro-1-(propan-2-yl)piperidin-2-one: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and reactivity.
3-Fluoro-1-(propan-2-yl)piperidin-2-one:
Uniqueness: 3-Bromo-1-(propan-2-yl)piperidin-2-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activities compared to its analogs .
Properties
IUPAC Name |
3-bromo-1-propan-2-ylpiperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrNO/c1-6(2)10-5-3-4-7(9)8(10)11/h6-7H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFDATHXIXMZDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC(C1=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55210-88-3 |
Source
|
Record name | 3-bromo-1-(propan-2-yl)piperidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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